molecular formula C15H19N5O5S2 B2358086 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903272-15-1

4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2358086
CAS RN: 903272-15-1
M. Wt: 413.47
InChI Key: HFRAFVCEVQNAQF-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H19N5O5S2 and its molecular weight is 413.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One significant area of application for compounds related to 1,3,4-oxadiazole derivatives is in anticancer research. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Studies have found that these compounds can exhibit moderate to excellent anticancer activities, with some derivatives showing higher activities than reference drugs used in such studies. This suggests that modifications incorporating the 1,3,4-oxadiazole structure, similar to the one , might hold potential as novel anticancer agents (Ravinaik et al., 2021; Salahuddin et al., 2014).

Nematocidal Activity

Another application of 1,3,4-oxadiazole derivatives is in the development of nematicides. Compounds containing this moiety have shown good nematocidal activity against specific nematodes, suggesting potential agricultural applications. The structure-activity relationship studies in this context could provide insights into developing more effective and safer nematicides (Liu et al., 2022).

Corrosion Inhibition

Research into the application of oxadiazole derivatives also extends into materials science, particularly in corrosion inhibition. These compounds have been studied for their ability to protect metals from corrosion, making them potential additives in coatings to enhance the longevity of metal structures. The effectiveness of these inhibitors is often evaluated through electrochemical methods, indicating their potential utility in industrial applications (Kalia et al., 2020).

Antimicrobial and Antifungal Activities

Compounds featuring the 1,3,4-oxadiazole core have been synthesized and evaluated for their antimicrobial and antifungal activities. This suggests that such derivatives, by extension potentially including the specific compound , could be used in the development of new antimicrobial and antifungal agents. The ability to inhibit the growth of harmful microorganisms makes these compounds valuable in medical research and could lead to new treatments for various infections (Desai et al., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5S2/c1-16-12(21)9-26-15-19-18-13(25-15)8-17-14(22)10-4-6-11(7-5-10)27(23,24)20(2)3/h4-7H,8-9H2,1-3H3,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRAFVCEVQNAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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